molecular formula C9H8N2OS B1270137 5-Acetyl-2-mercapto-6-methylnicotinonitrile CAS No. 165283-95-4

5-Acetyl-2-mercapto-6-methylnicotinonitrile

Cat. No. B1270137
M. Wt: 192.24 g/mol
InChI Key: MFUHJRMKUDAMIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Acetyl-2-mercapto-6-methylnicotinonitrile and its analogs involves several key steps, including acetylation, mercaptan introduction, and nitrile formation. Studies have explored the acetylation of dihydropyrimidines and their 2-mercapto analogs, yielding acetyl derivatives that highlight the foundational chemistry relevant to our compound of interest (Buzueva, 1969). Moreover, research into the regioselective alkylation of 2-mercaptonicotinonitriles has provided insights into the synthetic utility of these compounds as building blocks for novel chemical structures (Abd El-Fatah et al., 2017).

Molecular Structure Analysis

The molecular structure of 5-Acetyl-2-mercapto-6-methylnicotinonitrile and related compounds has been elucidated through spectroscopic and theoretical studies. These studies confirm the structural aspects such as S-alkylation versus N-alkylation, providing a deeper understanding of the molecule's configuration and stability (Abd El-Fatah et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 5-Acetyl-2-mercapto-6-methylnicotinonitrile span various types, including cyclization, acylation, and condensation reactions. These reactions facilitate the synthesis of diverse derivatives with potential applications in material science, pharmaceuticals, and other fields. For instance, the reaction of acyl derivatives with mercaptides highlights the compound's reactivity and potential for creating complex molecules (Matsumura et al., 1976).

Physical Properties Analysis

The physical properties of 5-Acetyl-2-mercapto-6-methylnicotinonitrile, including its solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments. Studies on related compounds have shed light on their vibrational spectroscopy, crystal structures, and hydrogen bonding, contributing to our understanding of the physical characteristics of this chemical class (Hipler et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 5-Acetyl-2-mercapto-6-methylnicotinonitrile, are integral to its applications and synthesis. Research into the reactivity of mercapto functionalized compounds and their derivatives provides insights into the chemical behavior and potential applications of our compound of interest (Pezzella et al., 2007).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Acetyl-2-mercapto-6-methylnicotinonitrile has been used in the synthesis of various heterocyclic compounds. For example, Deyanov et al. (1992) described the acetylation of related nicotinonitriles, leading to the formation of pyrido[2,3-d]pyrimidines, which are important in pharmaceutical chemistry (Deyanov, Gavrilov, & Konshin, 1992).

Development of Antimicrobial Agents

The chemical has also been used in the development of antimicrobial agents. Sah et al. (2014) synthesized formazans from a related compound, demonstrating moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Synthesis of Acetyl Derivatives

Buzueva (1969) studied the synthesis of acetyl derivatives of related dihydropyrimidines, highlighting the compound's utility in generating diverse molecular structures (Buzueva, 1969).

Development of Novel Therapeutic Agents

In the field of therapeutic agents, the compound has been used in the synthesis of azauridines, as explored by Czobor and Cristescu (1999), who investigated its reaction with ethyl α-haloalkanoates (Czobor & Cristescu, 1999).

Corrosion Inhibition Research

Zucchi et al. (1996) studied tetrazole derivatives, including mercapto compounds, for their potential as corrosion inhibitors in copper chloride solutions, indicating its significance in materials science (Zucchi, Trabanelli, & Fonsati, 1996).

Building Blocks for Bis- and Polyalkylation

El-Fatah et al. (2017) investigated 2-mercaptonicotinonitriles as building blocks for novel bis- and polyalkylated compounds, demonstrating the versatility of these types of molecules in synthetic chemistry (El-Fatah, Darweesh, Mohamed, Abdelhamid, & Elwahy, 2017).

Sensor Development

Mashhadizadeh et al. (2008) utilized mercapto compounds for the development of carbon paste electrodes, indicating the compound's potential use in sensor technology (Mashhadizadeh, Eskandari, Foroumadi, & Shafiee, 2008).

properties

IUPAC Name

5-acetyl-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUHJRMKUDAMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=S)N1)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363075
Record name 5-acetyl-2-mercapto-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-mercapto-6-methylnicotinonitrile

CAS RN

165283-95-4
Record name 5-acetyl-2-mercapto-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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